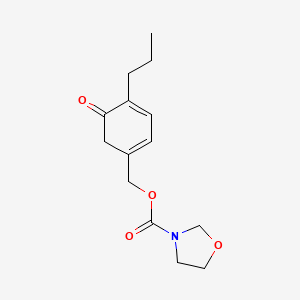
(5-Oxo-4-propylcyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Oxo-4-propylcyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate is a complex organic compound that features both a cyclohexadiene ring and an oxazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Oxo-4-propylcyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexadiene ring. The oxazolidine ring can be introduced through a subsequent cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(5-Oxo-4-propylcyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
(5-Oxo-4-propylcyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: It could be explored for its therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of (5-Oxo-4-propylcyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
類似化合物との比較
Similar Compounds
Oxazole Derivatives: Compounds containing the oxazole ring, such as oxaprozin and mubritinib, have various biological activities.
Oxadiazoles: These compounds, like 1,2,4-oxadiazole, are known for their stability and diverse applications.
Uniqueness
(5-Oxo-4-propylcyclohexa-1,3-dien-1-yl)methyl oxazolidine-3-carboxylate is unique due to its combination of a cyclohexadiene ring and an oxazolidine ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C14H19NO4 |
|---|---|
分子量 |
265.30 g/mol |
IUPAC名 |
(5-oxo-4-propylcyclohexa-1,3-dien-1-yl)methyl 1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO4/c1-2-3-12-5-4-11(8-13(12)16)9-19-14(17)15-6-7-18-10-15/h4-5H,2-3,6-10H2,1H3 |
InChIキー |
RIECFNWPZDISRI-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC=C(CC1=O)COC(=O)N2CCOC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[Hydroxy(phenyl)methyl]pyrimidine-2,4(1h,3h)-dione](/img/structure/B12920119.png)
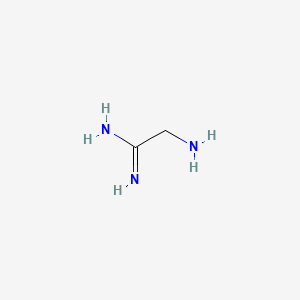
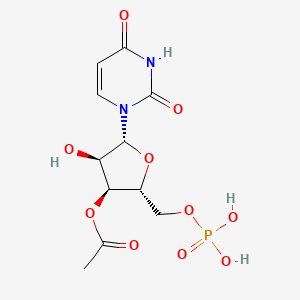
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide](/img/structure/B12920132.png)

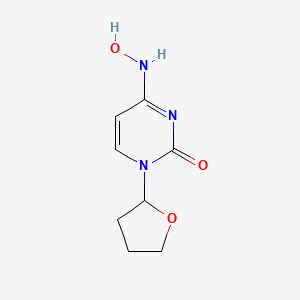
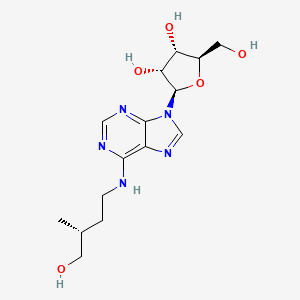
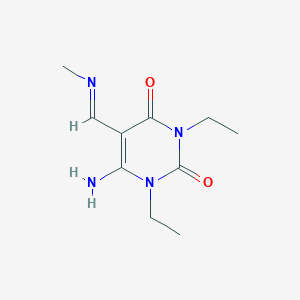

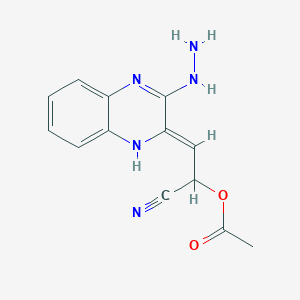

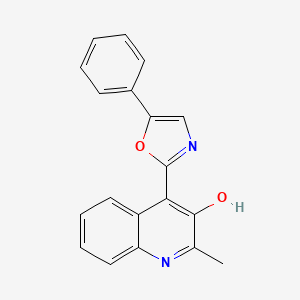
![3-(5-Dibenzylamino-2-methoxyphenyl)-3-[4-(diethylamino)-2-hydroxyphenyl]phthalide](/img/structure/B12920198.png)
